An In-depth Technical Guide to (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide: Structure, Properties, and Potential Applications
An In-depth Technical Guide to (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide: Structure, Properties, and Potential Applications
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is a chiral synthetic building block featuring a piperidine ring, a common scaffold in medicinal chemistry. The presence of a stereocenter at the 3-position of the piperidine ring, coupled with the methanesulfonamide moiety, offers a unique three-dimensional structure for potential interactions with biological targets. While this specific compound is not extensively documented in peer-reviewed literature, its structural motifs are prevalent in a variety of biologically active molecules. This guide aims to provide a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic approach, and potential pharmacological relevance based on the analysis of related compounds.
Chemical Structure and Physicochemical Properties
The chemical identity of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is defined by its unique arrangement of atoms, including a chiral center that dictates its stereochemistry.
Chemical Structure and Identifiers
The molecule consists of a piperidine ring substituted at the 3-position with a nitrogen atom that is part of a methanesulfonamide group and also bears a methyl group. The "(R)" designation indicates the specific stereochemical configuration at the chiral carbon in the piperidine ring.
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IUPAC Name: (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide
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Molecular Formula: C₇H₁₆N₂O₂S[1]
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Molecular Weight: 192.28 g/mol [1]
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Hydrochloride Salt CAS Number: 2007919-47-1
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Canonical SMILES: CN(S(=O)(=O)C)[C@H]1CNCCC1
Below is a 2D representation of the chemical structure:
Caption: 2D Chemical Structure.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 192.28 g/mol | [1] |
| XLogP3-AA (logP) | -0.4 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |
| Rotatable Bond Count | 2 | PubChem (Computed) |
| Topological Polar Surface Area | 54.6 Ų | PubChem (Computed) |
| pKa (most basic) | 9.5 (predicted) | ChemAxon (Predicted) |
Note: These values are computationally derived and may differ from experimental results.
Spectroscopic Data
While specific spectra for the (R)-enantiomer are not published, data for the corresponding (S)-enantiomer is available from some suppliers and can be considered representative for spectroscopic identification purposes.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the N-methyl protons, and the S-methyl protons. The chemical shifts and coupling patterns of the piperidine protons would be complex due to their diastereotopic nature.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule.
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IR (Infrared) Spectroscopy: The IR spectrum would likely exhibit strong absorption bands characteristic of the sulfonyl group (S=O stretching) around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. N-H stretching of the piperidine amine may also be visible.
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MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.
Synthesis and Characterization
A specific, detailed, and validated protocol for the synthesis of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is not available in peer-reviewed literature. However, a plausible and logical synthetic route can be proposed based on established organic chemistry principles and methodologies for the synthesis of similar chiral piperidine derivatives.
Proposed Retrosynthetic Analysis
A logical approach to the synthesis would involve the formation of the N-S bond of the sulfonamide late in the synthesis from a chiral piperidine precursor.
Caption: Proposed Retrosynthetic Pathway.
Proposed Synthetic Protocol
This proposed protocol is illustrative and would require optimization and validation in a laboratory setting.
Step 1: N-Boc Protection of (R)-3-Aminopiperidine
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Dissolve commercially available (R)-3-aminopiperidine dihydrochloride in a suitable solvent such as dichloromethane (DCM) or a biphasic system with aqueous sodium bicarbonate.
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Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium bicarbonate) to the reaction mixture.
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Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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Perform an aqueous workup and purify the resulting (R)-tert-butyl 3-aminopiperidine-1-carboxylate by column chromatography.
Step 2: N-Methylation of the 3-Amino Group
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Dissolve the Boc-protected amine from Step 1 in a suitable aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
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Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH).
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After stirring for a short period, add a methylating agent, for example, methyl iodide (CH₃I).
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Allow the reaction to warm to room temperature and stir until completion.
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Quench the reaction carefully with water and extract the product. Purify by column chromatography to obtain (R)-tert-butyl 3-(methylamino)piperidine-1-carboxylate.
Step 3: Sulfonylation
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Dissolve the N-methylated intermediate from Step 2 in an aprotic solvent like DCM, in the presence of a non-nucleophilic base such as pyridine or triethylamine.
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Cool the mixture to 0 °C and add methanesulfonyl chloride dropwise.
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Stir the reaction at 0 °C and then allow it to warm to room temperature until the starting material is consumed.
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Perform an aqueous workup and purify the product, (R)-tert-butyl 3-(N-methylmethylsulfonamido)piperidine-1-carboxylate, by column chromatography.
Step 4: Boc Deprotection
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Dissolve the Boc-protected sulfonamide from Step 3 in a suitable solvent like DCM or 1,4-dioxane.
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Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
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Stir at room temperature until the deprotection is complete.
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Remove the solvent and excess acid under reduced pressure to yield the final product, (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, likely as its corresponding salt (e.g., trifluoroacetate or hydrochloride).
Characterization Workflow
A standard workflow for the characterization of the synthesized compound would involve:
Caption: Characterization Workflow.
Potential Pharmacological Applications and Future Directions
While no specific biological activity has been reported for (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, the piperidine and sulfonamide moieties are present in numerous pharmacologically active compounds. This suggests potential avenues for its application in drug discovery and development.
The Piperidine Scaffold in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs targeting the central nervous system (CNS), cardiovascular diseases, and infectious diseases.[2] Its conformational flexibility allows it to adopt various shapes to fit into the binding pockets of different biological targets. The introduction of a chiral center at the 3-position provides a vector for stereospecific interactions.
The Methanesulfonamide Group
The methanesulfonamide group is often used in drug design as a bioisostere for carboxylic acids or phenols. It can act as a hydrogen bond donor and acceptor and can influence the physicochemical properties of a molecule, such as its solubility and metabolic stability.
Potential Therapeutic Areas
Based on the activities of structurally related piperidine derivatives, (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide could serve as a building block for the synthesis of novel compounds with potential activity in areas such as:
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CNS Disorders: Many piperidine-containing molecules act as antagonists or agonists for various CNS receptors, including dopamine, serotonin, and opioid receptors.[3]
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Oncology: Piperidine derivatives have been investigated as anticancer agents, with some showing antiproliferative activity.
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Infectious Diseases: The piperidine scaffold is also found in some antibacterial and antiviral agents.[4]
Future Research Directions
To fully elucidate the potential of (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide, the following steps are recommended:
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Definitive Synthesis and Characterization: A robust and scalable synthesis of the enantiomerically pure compound is required, followed by full spectroscopic and physicochemical characterization.
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In Vitro Screening: The compound should be screened against a panel of common biological targets (e.g., GPCRs, ion channels, kinases) to identify any potential biological activity.
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Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: If initial hits are identified, a library of analogues could be synthesized to explore the SAR and optimize for potency and selectivity.
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Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be crucial for its development as a potential drug lead.
Conclusion
(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide is a chiral building block with significant potential for use in drug discovery. While specific data for this compound is currently limited, its structural components are well-represented in a multitude of bioactive molecules. The information and proposed methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to explore the utility of this compound in the synthesis of novel chemical entities with therapeutic potential. Further experimental investigation is necessary to fully characterize its properties and unlock its potential in medicinal chemistry.
References
Sources
- 1. Total Synthesis and Biological Profiling of Putative (±)-Marinoaziridine B and (±)-N-Methyl Marinoaziridine A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7745625B2 - Prodrugs of piperazine and substituted piperidine antiviral agents - Google Patents [patents.google.com]
